N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3S and its molecular weight is 367.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities, including anti-tumor, antibacterial, antifungal, and anti-proliferative cdk2 inhibitor activities .
Mode of Action
Pyrido[2,3-d]pyrimidines, which share a similar structure, are known to inhibit dihydrofolate reductase (dhfr), mtor kinase, and exhibit cytotoxic activities . These actions are generally attributed to the inhibition of key enzymes or proteins involved in cellular processes.
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may affect pathways related to cell proliferation, bacterial growth, and fungal growth .
Pharmacokinetics
Most of the synthesized compounds with similar structures were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and cytotoxic activities, suggesting that this compound may also have similar effects .
Action Environment
A study has shown that a photochemical dehydrogenation process can be used to synthesize c5–c6 unsaturated systems with concomitant formation of a long-lived radical . This suggests that light exposure could potentially influence the compound’s action.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-15(10-3-4-12-13(8-10)26-9-20-12)19-6-7-22-16(24)11-2-1-5-18-14(11)21-17(22)25/h1-5,8-9H,6-7H2,(H,19,23)(H,18,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFFMOJOIHPMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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